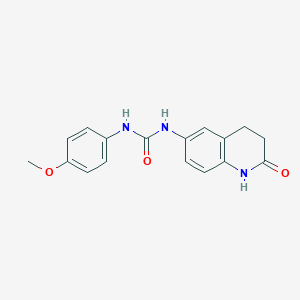

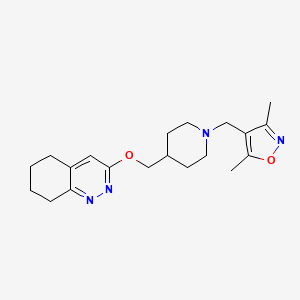

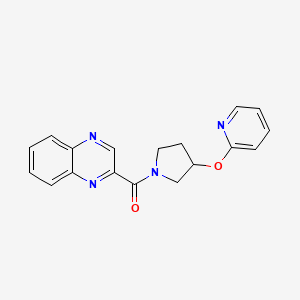

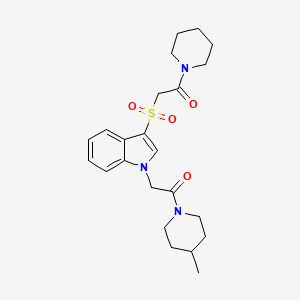

![molecular formula C21H18ClN3O2S2 B2839166 N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 687564-20-1](/img/structure/B2839166.png)

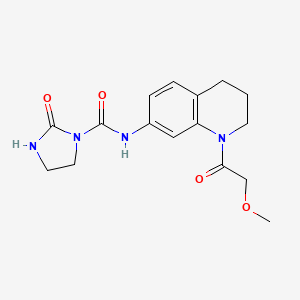

N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described, which involves the confirmation of molecular structures by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR and IR spectroscopy . For example, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR spectrum provides information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the NMR and IR spectra provide information about the physical and chemical properties of the molecule .Aplicaciones Científicas De Investigación

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

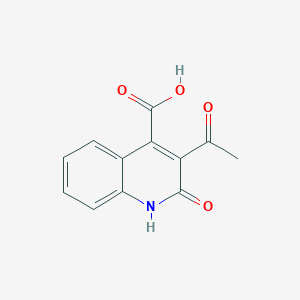

One significant area of research is the development of compounds as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds are synthesized to target human TS and DHFR, enzymes crucial for DNA synthesis and repair, making them valuable in cancer therapy. The classical and nonclassical analogues of these inhibitors demonstrate varying degrees of potency, with some showing remarkable dual inhibitory activities against both targets. The research highlights the structural features conducive to this dual inhibitory activity, offering a foundation for developing new antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

Studies also delve into the crystal structures of related compounds, providing insights into their molecular conformations. These analyses reveal the folded conformation about the methylene C atom of the thioacetamide bridge and the inclination of the pyrimidine ring to the benzene ring. Such structural information is crucial for understanding the interactions at the molecular level, aiding in the rational design of more effective compounds (Subasri et al., 2016).

Antifolate Activities

The synthesis and evaluation of antifolate activities of thieno[2,3-d]pyrimidine derivatives represent another critical area of research. These compounds are investigated for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The studies underscore the synthesis methodologies, highlighting the significance of specific substitutions on the pyrimidine ring for enhancing DHFR inhibitory activity and antitumor potential (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Vibrational Spectroscopic Analysis

Research involving vibrational spectroscopic analysis aims to characterize compounds through Raman and Fourier transform infrared spectroscopy. This approach, combined with density functional theory (DFT) calculations, aids in identifying the vibrational signatures of the compounds. Such studies are pivotal for understanding the molecular dynamics and interactions that contribute to the compounds' stability and reactivity (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Anticancer Activity

Further research focuses on synthesizing and testing the anticancer activities of derivatives, with some compounds showing potent and selective cytotoxic effects against leukemia cell lines. These studies contribute to the development of new chemotherapeutic agents, highlighting the importance of structural modifications for achieving desired biological activities (Horishny, Arshad, & Matiychuk, 2021).

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities. Molecular docking studies have been carried out to study the binding mode of active compounds with receptors .

Direcciones Futuras

The future directions for research on “N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” and similar compounds could include further studies on their synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, and safety and hazards. Additionally, more research is needed to fully understand the biological potential of these compounds .

Propiedades

IUPAC Name |

N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVFAEBQIAUJTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt](/img/structure/B2839084.png)

![N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride](/img/structure/B2839085.png)

![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2839088.png)

![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)

![1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2839101.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)